molecular formula C13H24N4 B13742928 N-(2-Aminoethyl)-N'-(2-(benzylamino)ethyl)ethylenediamine CAS No. 22029-44-3

N-(2-Aminoethyl)-N'-(2-(benzylamino)ethyl)ethylenediamine

Cat. No.: B13742928
CAS No.: 22029-44-3
M. Wt: 236.36 g/mol
InChI Key: XXOQMYGARAONKF-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-N’-(2-(benzylamino)ethyl)ethylenediamine is an organic compound that belongs to the class of ethylenediamines These compounds are characterized by the presence of two amino groups attached to an ethylene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-N’-(2-(benzylamino)ethyl)ethylenediamine typically involves the reaction of ethylenediamine with benzylamine under controlled conditions. The reaction may proceed through a series of steps, including:

    Nucleophilic Substitution: Ethylenediamine reacts with benzylamine in the presence of a suitable catalyst.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-N’-(2-(benzylamino)ethyl)ethylenediamine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.

    Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amides or nitriles, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: May serve as a building block for the synthesis of biologically active molecules.

Properties

CAS No.

22029-44-3

Molecular Formula

C13H24N4

Molecular Weight

236.36 g/mol

IUPAC Name

N'-[2-[2-(benzylamino)ethylamino]ethyl]ethane-1,2-diamine

InChI

InChI=1S/C13H24N4/c14-6-7-15-8-9-16-10-11-17-12-13-4-2-1-3-5-13/h1-5,15-17H,6-12,14H2

InChI Key

XXOQMYGARAONKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCCNCCNCCN

Origin of Product

United States

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